N-(1-Butyl-4-piperidyl)benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include:
Temperature: Moderate to high temperatures (around 100-150°C).
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The benzimidazole ring allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: N-(1-Butyl-4-piperidyl)benzimidazole-4-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent due to the pharmacological activities of the benzimidazole core .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiparasitic, and anti-inflammatory activities .
Industry: In the industrial sector, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(1-Butyl-4-piperidyl)benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This interaction can inhibit the growth of microorganisms and cancer cells . The piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Benzimidazole: A simpler compound with similar pharmacological activities.
N-(1-Butyl-4-piperidyl)benzimidazole: A closely related compound with slight structural variations.
Properties
Molecular Formula |
C17H24N4O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(1-butylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H24N4O/c1-2-3-9-21-10-7-13(8-11-21)20-17(22)14-5-4-6-15-16(14)19-12-18-15/h4-6,12-13H,2-3,7-11H2,1H3,(H,18,19)(H,20,22) |
InChI Key |
OJIKUNMKKKQJSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)NC(=O)C2=C3C(=CC=C2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.